molecular formula C8H6FNO4S B2410949 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene CAS No. 2411296-20-1

4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene

Cat. No. B2410949
CAS RN: 2411296-20-1
M. Wt: 231.2
InChI Key: CBYDWXNXXZKCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene, also known as CFM, is a chemical compound used in scientific research. It is a member of the sulfonyl fluoride family of compounds and has shown potential in various applications.

Mechanism of Action

4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene works by irreversibly binding to the active site of proteases and other enzymes, inhibiting their activity. The sulfonyl fluoride group in 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene reacts with the active site nucleophile of the enzyme, forming a covalent bond and rendering the enzyme inactive. This mechanism of action has been studied extensively and has been shown to be effective in inhibiting a wide range of enzymes.
Biochemical and Physiological Effects:
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases and enzymes, including those involved in inflammation, blood clotting, and cancer progression. 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has several advantages and limitations for lab experiments. One of the main advantages is its potency and specificity as an enzyme inhibitor. 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has been shown to be effective in inhibiting a wide range of proteases and enzymes, making it a valuable tool for studying enzyme kinetics and activity. However, 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has also been shown to be toxic at high concentrations and can have off-target effects. This makes it important to use 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene in appropriate concentrations and with proper controls to ensure accurate results.

Future Directions

There are several future directions for 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene research. One area of interest is the development of 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene-based inhibitors for specific proteases and enzymes involved in disease progression. Another area of interest is the study of 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene as a potential treatment for inflammatory diseases and cancer. Additionally, there is potential for 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene to be used in the development of new diagnostic tools and assays for enzyme activity and inhibition. Overall, 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has shown great potential in various scientific research applications and will likely continue to be an important tool in the study of enzymes and proteases.

Synthesis Methods

4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene can be synthesized by reacting 4-cyano-1-fluoro-2-methoxybenzene with sulfur tetrafluoride and sulfur dioxide. The reaction occurs at low temperatures and produces a high yield of 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene. This method has been optimized for industrial-scale production and has been used in various scientific research applications.

Scientific Research Applications

4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has been used in various scientific research applications, including the study of proteases, enzymes, and other biological molecules. It has been shown to be a potent inhibitor of several proteases, including chymotrypsin, trypsin, and elastase. 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has also been used in the study of enzyme kinetics and has been shown to be a useful tool for determining enzyme activity and inhibition.

properties

IUPAC Name

4-cyano-1-fluorosulfonyloxy-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4S/c1-13-8-4-6(5-10)2-3-7(8)14-15(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYDWXNXXZKCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene

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